Cas no 2227898-69-1 ((1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol)

(1S)-2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol is a chiral fluorinated alcohol derivative featuring a pyridine moiety. Its stereospecific (S)-configuration and trifluoromethyl group enhance its utility as a key intermediate in pharmaceutical and agrochemical synthesis. The compound’s structural features, including the electron-deficient pyridine ring and fluorinated alcohol, contribute to its reactivity in asymmetric transformations and ligand design. Its high purity and defined stereochemistry make it valuable for applications requiring precise molecular control, such as enzyme inhibition or chiral catalyst development. The compound’s stability under standard conditions further supports its use in complex synthetic routes.
(1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol structure
2227898-69-1 structure
商品名:(1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol
CAS番号:2227898-69-1
MF:C8H8F3NO
メガワット:191.15043258667
CID:6521208
PubChem ID:165673265

(1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol
    • EN300-1963269
    • 2227898-69-1
    • インチ: 1S/C8H8F3NO/c1-5-4-12-3-2-6(5)7(13)8(9,10)11/h2-4,7,13H,1H3/t7-/m0/s1
    • InChIKey: UNQMYDNNODSQQZ-ZETCQYMHSA-N
    • ほほえんだ: FC([C@H](C1C=CN=CC=1C)O)(F)F

計算された属性

  • せいみつぶんしりょう: 191.05579836g/mol
  • どういたいしつりょう: 191.05579836g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

(1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1963269-1.0g
(1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol
2227898-69-1
1g
$1543.0 2023-06-01
Enamine
EN300-1963269-2.5g
(1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol
2227898-69-1
2.5g
$2631.0 2023-09-17
Enamine
EN300-1963269-5.0g
(1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol
2227898-69-1
5g
$4475.0 2023-06-01
Enamine
EN300-1963269-10.0g
(1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol
2227898-69-1
10g
$6635.0 2023-06-01
Enamine
EN300-1963269-5g
(1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol
2227898-69-1
5g
$3894.0 2023-09-17
Enamine
EN300-1963269-0.5g
(1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol
2227898-69-1
0.5g
$1289.0 2023-09-17
Enamine
EN300-1963269-0.05g
(1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol
2227898-69-1
0.05g
$1129.0 2023-09-17
Enamine
EN300-1963269-0.1g
(1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol
2227898-69-1
0.1g
$1183.0 2023-09-17
Enamine
EN300-1963269-0.25g
(1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol
2227898-69-1
0.25g
$1235.0 2023-09-17
Enamine
EN300-1963269-1g
(1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol
2227898-69-1
1g
$1343.0 2023-09-17

(1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol 関連文献

(1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-olに関する追加情報

Chemical Profile of (1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol (CAS No. 2227898-69-1)

(1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol, identified by its CAS number 2227898-69-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study for potential therapeutic applications.

The molecular structure of this compound features a chiral center at the (1S) position, which is a critical factor in determining its stereochemical properties and biological interactions. The presence of a trifluoromethyl group and a 3-methylpyridine moiety introduces unique electronic and steric characteristics that influence its reactivity and binding affinity to biological targets. These structural features make it an intriguing candidate for further exploration in drug discovery and development.

In recent years, there has been growing interest in the development of novel compounds that incorporate fluorine atoms due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group in (1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol contributes to these properties, enhancing its potential as a pharmacophore in medicinal chemistry.

Research studies have demonstrated that compounds with similar structural motifs exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The 3-methylpyridine ring provides a hydrogen bonding network that can interact with biological targets, while the chiral center allows for the exploration of enantiomeric effects, which are crucial in drug design.

One of the most compelling aspects of this compound is its potential application in the development of next-generation therapeutics. The combination of fluorinated and pyridine-based structures has shown promise in overcoming resistance mechanisms associated with existing drugs. This makes (1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol a valuable asset in the quest for innovative pharmaceutical solutions.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets with high accuracy. These computational studies have provided insights into its potential mechanisms of action, suggesting that it may interact with enzymes and receptors involved in critical biological pathways.

The synthesis of this compound presents unique challenges due to its complex stereochemistry and the presence of sensitive functional groups. However, recent improvements in synthetic methodologies have made it more feasible to produce high-purity samples for further characterization and testing. These advancements have opened new avenues for exploring its therapeutic potential.

In conclusion, (1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol (CAS No. 2227898-69-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a compelling candidate for further research and development. As our understanding of its properties continues to grow, it holds great promise for contributing to the discovery of novel therapeutic agents that address unmet medical needs.

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